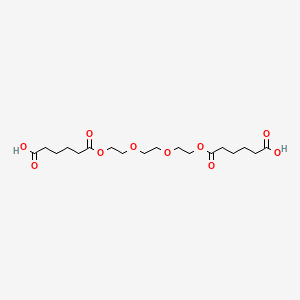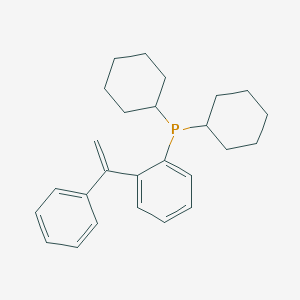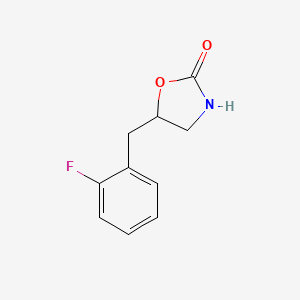
6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid is a complex organic compound with the molecular formula C18H30O10. It is characterized by its multiple oxo and ether functional groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid typically involves multi-step organic reactions. One common method includes the oxidation of precursor molecules containing ether and carboxylic acid groups. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ether and carboxylic acid groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to engage in various biochemical pathways, potentially modulating enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,17-Dioxo-7,10,13,16-tetraoxadocosane-1,22-dioic acid: Unique due to its specific arrangement of oxo and ether groups.
This compound derivatives: Variations in the functional groups can lead to different chemical and biological properties
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
111982-75-3 |
|---|---|
Molekularformel |
C18H30O10 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
6-[2-[2-[2-(5-carboxypentanoyloxy)ethoxy]ethoxy]ethoxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C18H30O10/c19-15(20)5-1-3-7-17(23)27-13-11-25-9-10-26-12-14-28-18(24)8-4-2-6-16(21)22/h1-14H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
KCRYOSLSRSDVRM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)OCCOCCOCCOC(=O)CCCCC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)


![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)
![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)

![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)

